molecular formula C10H13BrCl2 B1257089 1-Methylene-5-methyl-2alpha-(2-chlorovinyl)-4alpha-bromo-5alpha-chlorocyclohexane

1-Methylene-5-methyl-2alpha-(2-chlorovinyl)-4alpha-bromo-5alpha-chlorocyclohexane

Cat. No. B1257089
M. Wt: 284.02 g/mol
InChI Key: PHJVUZPRYAGZPD-DXQGWMINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylene-5-methyl-2alpha-(2-chlorovinyl)-4alpha-bromo-5alpha-chlorocyclohexane is a natural product found in Plocamium mertensii and Plocamium cartilagineum with data available.

Scientific Research Applications

Marine Natural Products and Red Algae Research

  • A study by Stierle & Sims (1979) examined the red alga Plocamium cartilagineum and discovered new cyclic halogenated monoterpenes, including compounds structurally similar to the chemical . Their research contributes to the understanding of marine natural products and their potential applications.

Synthesis and Chemical Reactions

  • Dawson et al. (1971) explored synthetic methods involving compounds related to 1-Methylene-5-methyl-2alpha-(2-chlorovinyl)-4alpha-bromo-5alpha-chlorocyclohexane, contributing to broader chemical synthesis knowledge. This is detailed in their paper "Calciferol and its relatives".

  • In the field of organic chemistry, Christl et al. (2009) investigated the enantioselectivity in chemical reactions using structurally related compounds. Their findings are reported in "1-Phenyl-1,2-cyclohexadiene: astoundingly high enantioselectivities".

Conformational Studies and Physical Chemistry

Environmental and Analytical Chemistry

properties

Molecular Formula

C10H13BrCl2

Molecular Weight

284.02 g/mol

IUPAC Name

(1R,2S,4S)-2-bromo-1-chloro-4-[(E)-2-chloroethenyl]-1-methyl-5-methylidenecyclohexane

InChI

InChI=1S/C10H13BrCl2/c1-7-6-10(2,13)9(11)5-8(7)3-4-12/h3-4,8-9H,1,5-6H2,2H3/b4-3+/t8-,9+,10-/m1/s1

InChI Key

PHJVUZPRYAGZPD-DXQGWMINSA-N

Isomeric SMILES

C[C@]1(CC(=C)[C@@H](C[C@@H]1Br)/C=C/Cl)Cl

SMILES

CC1(CC(=C)C(CC1Br)C=CCl)Cl

Canonical SMILES

CC1(CC(=C)C(CC1Br)C=CCl)Cl

synonyms

plocamadiene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methylene-5-methyl-2alpha-(2-chlorovinyl)-4alpha-bromo-5alpha-chlorocyclohexane
Reactant of Route 2
1-Methylene-5-methyl-2alpha-(2-chlorovinyl)-4alpha-bromo-5alpha-chlorocyclohexane
Reactant of Route 3
1-Methylene-5-methyl-2alpha-(2-chlorovinyl)-4alpha-bromo-5alpha-chlorocyclohexane
Reactant of Route 4
1-Methylene-5-methyl-2alpha-(2-chlorovinyl)-4alpha-bromo-5alpha-chlorocyclohexane
Reactant of Route 5
1-Methylene-5-methyl-2alpha-(2-chlorovinyl)-4alpha-bromo-5alpha-chlorocyclohexane
Reactant of Route 6
1-Methylene-5-methyl-2alpha-(2-chlorovinyl)-4alpha-bromo-5alpha-chlorocyclohexane

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